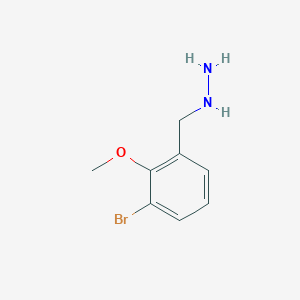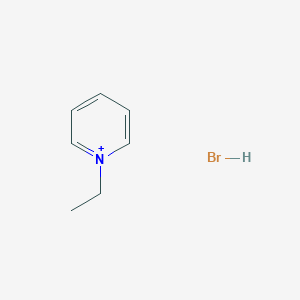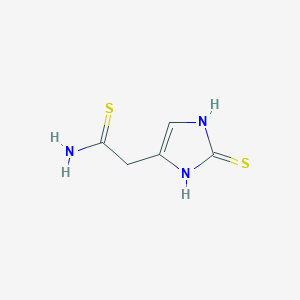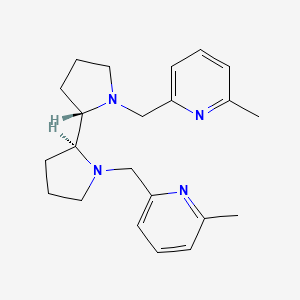![molecular formula C8H8N4S B15198551 2,7-dimethylpyrimido[4,5-d]pyrimidine-4(3H)-thione](/img/structure/B15198551.png)
2,7-dimethylpyrimido[4,5-d]pyrimidine-4(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dimethylpyrimido[4,5-d]pyrimidine-4(3H)-thione is a heterocyclic compound belonging to the pyrimidopyrimidine family. These compounds are known for their structural similarity to purines and pteridines, which are integral components of nucleic acids and folic acids. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-dimethylpyrimido[4,5-d]pyrimidine-4(3H)-thione typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc) under reflux conditions in n-butanol (n-BuOH).
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,7-Dimethylpyrimido[4,5-d]pyrimidine-4(3H)-thione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium.
Reduction: NaBH4 in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyrimidopyrimidine derivatives.
Scientific Research Applications
2,7-Dimethylpyrimido[4,5-d]pyrimidine-4(3H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2,7-dimethylpyrimido[4,5-d]pyrimidine-4(3H)-thione involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes such as phosphodiesterase and dihydrofolate reductase, interfering with their normal function. This inhibition can lead to various biological effects, including antiproliferative and anti-inflammatory activities .
Comparison with Similar Compounds
Pyrimido[4,5-d]pyrimidines: Structurally similar compounds with varied substituents at different positions.
Purines: Compounds that share structural similarities and are components of nucleic acids.
Pteridines: Isomeric compounds that are part of folic acids.
Uniqueness: 2,7-Dimethylpyrimido[4,5-d]pyrimidine-4(3H)-thione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit multiple enzymes makes it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C8H8N4S |
|---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
2,7-dimethyl-8H-pyrimido[4,5-d]pyrimidine-5-thione |
InChI |
InChI=1S/C8H8N4S/c1-4-9-3-6-7(10-4)11-5(2)12-8(6)13/h3H,1-2H3,(H,9,10,11,12,13) |
InChI Key |
WGANQZACWVHVOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=S)C2=CN=C(N=C2N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


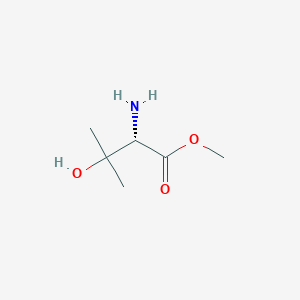
![1-[2-(Piperidin-1-ylsulfonyl)phenyl]methanamine](/img/structure/B15198482.png)

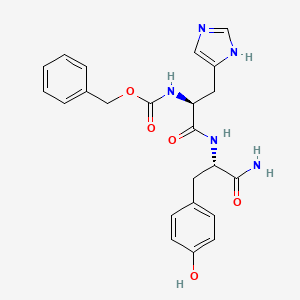
![2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)ethanol](/img/structure/B15198499.png)
![[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrochloride](/img/structure/B15198509.png)


